molecular formula C11H11FO3 B019039 4-(4-Fluorobenzoyl)butyric Acid CAS No. 149437-76-3

4-(4-Fluorobenzoyl)butyric Acid

Cat. No. B019039
Key on ui cas rn: 149437-76-3
M. Wt: 210.2 g/mol
InChI Key: ZBQROUOOMAMCQW-UHFFFAOYSA-N
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Patent
US09388440B2

Procedure details

25 gms of Aluminium chloride was added to 50 ml of dichloromethane and 4.5 ml of fluorobenzene. To this a solution of 50 ml of dichloromethane containing 10 gms of glutaric anhydride and 4.5 ml of fluorobenzene was added. Reaction mass was stirred at room temperature. After completion of reaction, reaction mass was quenched with ice & HCl solution at 0-10° C. Filtered the reaction mass. The obtained wet solid was dissolved in aq NaHCO3 solution at 60-70° C. and insoluable material was filtered. Cooled the filtrate and adjust pH to 2.0 by adding hydrochloric acid. Obtained solid was filtered and dried at 60-70° C. under vacuum to get 10 gm of 5-(4-Fluoro-phenyl)-5-oxo-pentanoic acid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14][CH2:13]1>ClCCl>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:19])[CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[CH:8][CH:7]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
4.5 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
4.5 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
CUSTOM
Type
CUSTOM
Details
After completion of reaction, reaction mass
CUSTOM
Type
CUSTOM
Details
was quenched with ice & HCl solution at 0-10° C
FILTRATION
Type
FILTRATION
Details
Filtered the reaction mass
DISSOLUTION
Type
DISSOLUTION
Details
The obtained wet solid was dissolved in aq NaHCO3 solution at 60-70° C.
FILTRATION
Type
FILTRATION
Details
insoluable material was filtered
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the filtrate
ADDITION
Type
ADDITION
Details
by adding hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Obtained solid
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 60-70° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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